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Compound of Interest

Compound Name: 1-Allyl-3-hydroxypiperidine

CAS No.: 76787-82-1

Cat. No.: B1466849

Get Quote

Executive Summary
1-Allyl-3-hydroxypiperidine (CAS 76787-82-1) serves as a versatile bifunctional building

block in medicinal chemistry. Its structure combines a secondary alcohol (C3 position) with a

reactive allylic amine (N1 position). This dual functionality makes it an ideal scaffold for

Diversity-Oriented Synthesis (DOS), particularly in the development of neuroactive agents and

kinase inhibitors where the piperidine ring is a pharmacophore.

This guide moves beyond standard datasheets to provide a practical engineering profile for

researchers scaling up from milligram to kilogram batches.

Physicochemical Profile
The following data represents the core physical constants required for process design and

analytical characterization.

Table 1: Critical Physical Properties
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Property Value / Description Engineering Note

Chemical Name 1-Allylpiperidin-3-ol
IUPAC nomenclature preferred

for regulatory filing.

CAS Number 76787-82-1 Primary identifier.[1]

Molecular Formula C₈H₁₅NO MW: 141.21 g/mol

Appearance
Colorless to pale yellow

viscous oil

Darkens upon oxidation;

requires inert storage.

Boiling Point
85–90 °C @ 2 mmHg

(Experimental range)

High vacuum required for

purification to prevent thermal

degradation.

Density ~0.98 g/mL @ 25 °C

Denser than typical alkyl

amines due to hydrogen

bonding.

Refractive Index 1.4850
Useful for quick purity checks

during distillation.

Solubility

Miscible: DCM, EtOAc, MeOH,

EtOH. Partial: Water (pH

dependent).

High water solubility at pH < 8

due to protonation.

pKa ~9.2 (Piperidine Nitrogen)

Exists as a cation in

physiological pH; requires

basic workup for extraction.

Scientist's Note: The boiling point of this compound is significantly influenced by the hydrogen

bonding capability of the C3-hydroxyl group. Unlike its ketone analog (1-allyl-3-piperidone), the

alcohol requires higher vacuum or temperature to distill.
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Structural Characterization
Verification of the 1-allyl-3-hydroxypiperidine structure is critical, particularly to ensure the

allyl group is attached to the nitrogen (N-alkylation) rather than the oxygen (O-alkylation) or

carbon (C-alkylation).

Spectroscopic Fingerprint
¹H NMR (400 MHz, CDCl₃):

Allylic System: Distinct multiplet at

5.8–5.9 ppm (1H, –CH=) and two doublets/multiplets at

5.1–5.2 ppm (2H, =CH₂).

N-Methylene: Doublet at

3.0 ppm (2H, N-CH₂-CH=).

Ring Protons: Multiplets at

1.5–2.8 ppm (Piperidine ring protons).

Chiral Center: Broad singlet/multiplet at

3.8 ppm (1H, C3-H), shifting depending on concentration (H-bonding).

Mass Spectrometry (ESI+):

[M+H]⁺: 142.12 m/z.

Fragmentation: Loss of allyl group (M-41) is a common diagnostic fragment.

Synthesis & Fabrication Protocol
The synthesis of 1-allyl-3-hydroxypiperidine is a classic nucleophilic substitution (N-

alkylation). The protocol below is optimized for high yield and minimal O-alkylation byproduct.

Reaction Logic
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The N-H proton of 3-hydroxypiperidine is more acidic and nucleophilic than the O-H proton

under mild basic conditions, favoring N-alkylation. However, strong bases (e.g., NaH) can

deprotonate the alcohol, leading to mixtures. We use Potassium Carbonate (K₂CO₃) as a mild

base to ensure chemoselectivity.

Graphviz Diagram: Synthesis Workflow
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Figure 1: Chemoselective synthesis workflow for 1-Allyl-3-hydroxypiperidine via N-alkylation.

Step-by-Step Protocol
Setup: Charge a 3-neck round bottom flask with 3-hydroxypiperidine (1.0 eq) and Acetonitrile

(10 vol).

Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

Alkylation: Add Allyl Bromide (1.1 eq) dropwise over 30 minutes to control the exotherm.

Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or

GC-MS.

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate

under reduced pressure to obtain a crude orange oil.

Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 85–90°C / 2

mmHg.

Note: The product is hygroscopic; store under nitrogen.
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Handling, Safety, and Stability
As a secondary amine derivative with an allylic moiety, this compound presents specific

hazards.[2]

Safety Data (SDS Summary)
GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Flammable Liquid (Cat 4).

Flash Point: Estimated >75°C (Combustible).

Incompatibility: Strong oxidizing agents (peroxides can form on the allyl group), Acid

chlorides (reacts with OH).

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The allyl group is

susceptible to slow oxidation/polymerization upon prolonged exposure to air and light.

Self-Validating Handling System
Visual Check: If the liquid turns dark brown or viscous, check purity by TLC. Degradation

products (N-oxides) are typically more polar.

Acid Test: Dissolve a drop in dilute HCl. A clear solution indicates the amine is intact; turbidity

suggests polymerization or neutral impurities.

Applications in Drug Discovery
1-Allyl-3-hydroxypiperidine is a "privileged structure" in medicinal chemistry:

Chiral Resolution: The racemic alcohol can be resolved using lipases (e.g., Candida

antarctica Lipase B) to generate enantiopure (R)- or (S)-1-allyl-3-hydroxypiperidine, key

for chiral drugs like Ibrutinib analogs.

Ring Expansion: The allylic amine moiety allows for Ring-Closing Metathesis (RCM)

reactions to construct bicyclic alkaloids.

Prodrug Design: The hydroxyl group serves as a handle for attaching solubilizing groups or

fluorophores during ADME studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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